molecular formula C17H11Cl3N2O2 B10964247 3-(2-chlorophenyl)-N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B10964247
M. Wt: 381.6 g/mol
InChI Key: BITGWZGOAJJTJO-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of chlorophenyl groups and a carboxamide functional group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 2,6-dichloroaniline in the presence of a base such as triethylamine The resulting intermediate is then cyclized using a suitable reagent like acetic anhydride to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(2-chlorophenyl)-3-(2,6-dichlorophenyl)-3-oxopropyl)cyclooctanone
  • 2-(3-(3-chlorophenyl)-1-(2,4-dichlorophenyl)-3-oxopropyl)cyclooctanone

Uniqueness

3-(2-chlorophenyl)-N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific structural features, such as the presence of both chlorophenyl groups and the oxazole ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H11Cl3N2O2

Molecular Weight

381.6 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H11Cl3N2O2/c1-9-14(15(22-24-9)10-5-2-3-6-11(10)18)17(23)21-16-12(19)7-4-8-13(16)20/h2-8H,1H3,(H,21,23)

InChI Key

BITGWZGOAJJTJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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